molecular formula C17H21NO5S B14196537 4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid CAS No. 920270-03-7

4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid

Cat. No.: B14196537
CAS No.: 920270-03-7
M. Wt: 351.4 g/mol
InChI Key: YCWLCBQMGNHROI-UHFFFAOYSA-N
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Description

4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid is a complex organic compound characterized by its unique structure, which includes a thiazole ring and multiple ethoxyethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with ethyl bromoacetate under basic conditions to form an intermediate, which is then further reacted with 4-bromobenzoic acid in the presence of a palladium catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the compound into alcohols or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or as a part of drug discovery efforts.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The ethoxyethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Ethoxyethoxy)ethanol
  • 2-(2-(2-Methoxyethoxy)ethoxy)ethanol
  • Diethylene glycol monoethyl ether

Uniqueness

4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid stands out due to its unique combination of a thiazole ring and multiple ethoxyethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets .

Properties

CAS No.

920270-03-7

Molecular Formula

C17H21NO5S

Molecular Weight

351.4 g/mol

IUPAC Name

4-[4-[2-(2-ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-yl]benzoic acid

InChI

InChI=1S/C17H21NO5S/c1-3-21-8-9-22-10-11-23-15-12(2)24-16(18-15)13-4-6-14(7-5-13)17(19)20/h4-7H,3,8-11H2,1-2H3,(H,19,20)

InChI Key

YCWLCBQMGNHROI-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOC1=C(SC(=N1)C2=CC=C(C=C2)C(=O)O)C

Origin of Product

United States

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